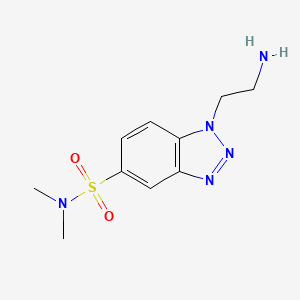
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide
Descripción general
Descripción
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide, commonly known as BTS, is a synthetic sulfonamide compound used in a variety of scientific research applications. BTS is a versatile compound that can be used in a variety of laboratory experiments and can be used to study a wide range of biochemical and physiological processes. BTS has been studied extensively in recent years, and its applications and potentials are still being explored.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications :
- Rádl and Obadalová (2005) demonstrated the modification of the Gewald reaction for synthesizing substituted benzofurans, benzothiophenes, and indoles using benzotriazole derivatives, highlighting its role in chemical synthesis (Rádl & Obadalová, 2005).
- Wang, Liu, and Zhang (2003) reported on the elimination of the benzotriazolyl group from N-(α-benzotriazol-1-ylalkyl)amides and sulfonamides, showing its reactivity and potential in creating new chemical entities (Wang, Liu, & Zhang, 2003).
Crystal Engineering and Host-Guest Chemistry :
- Wang et al. (2011) explored the cocrystallization of N-donor type compounds with 5-sulfosalicylic acid, providing insights into hydrogen-bonding supramolecular architectures, which is significant for crystal engineering and host-guest chemistry (Wang et al., 2011).
Molecular Conformation Studies :
- Erturk et al. (2016) investigated the tautomeric behavior of sulfonamide derivatives, emphasizing the importance of molecular conformation in relation to pharmaceutical and biological activities (Erturk et al., 2016).
Polymer Science and Medical Applications :
- Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including sulfonamide derivatives, demonstrating applications in medical fields (Aly & El-Mohdy, 2015).
Antimicrobial and Antiproliferative Activities :
- Mert et al. (2014) synthesized a series of pyrazole-sulfonamide derivatives, examining their antiproliferative activities against various cell lines, thus contributing to medicinal chemistry research (Mert et al., 2014).
Microbial Degradation of Antibiotics :
- Ricken et al. (2013) studied the microbial degradation of sulfamethoxazole and other sulfonamides, revealing a novel pathway initiated by ipso-hydroxylation. This research is relevant in environmental science, particularly in understanding the fate of antibiotics in the environment (Ricken et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit angiotensin converting enzyme 2 (ace2) . ACE2 plays a crucial role in cardiovascular disease and Severe Acute Respiratory Syndrome (SARS) .
Mode of Action
Compounds like n-(2-aminoethyl)-1-aziridineethanamine may inhibit ace2, preventing actions that could lead to myocyte hypertrophy and vascular smooth muscle cell proliferation . This inhibition could also prevent viral attachment and entry .
Biochemical Pathways
Related compounds like dopamine, a neuromodulatory molecule, play several important roles in cells . Dopamine functions as a neurotransmitter, sending signals to other nerve cells . It plays a major role in the motivational component of reward-motivated behavior .
Pharmacokinetics
Similar compounds like fluvoxamine are metabolized by the liver into at least 11 products, all of which are pharmacologically inactive . It is excreted primarily as metabolites, with less than 4% of the original compound remaining .
Result of Action
Related compounds like dopamine can increase the level of dopamine in the brain, affecting reward-motivated behavior . It also plays roles in motor control and controlling the release of various hormones .
Action Environment
Similar compounds like aminoethylethanolamine are used in the industrial manufacture of fuel and oil additives, chelating agents, and surfactants , suggesting that the environment in which these compounds are used can influence their action and efficacy.
Propiedades
IUPAC Name |
1-(2-aminoethyl)-N,N-dimethylbenzotriazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2S/c1-14(2)18(16,17)8-3-4-10-9(7-8)12-13-15(10)6-5-11/h3-4,7H,5-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQJTEGCWXAJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(N=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392584.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B1392587.png)
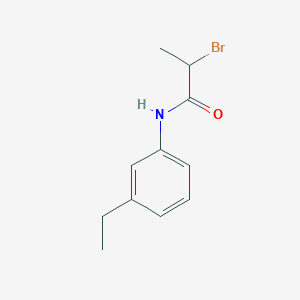
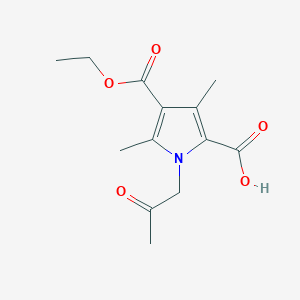
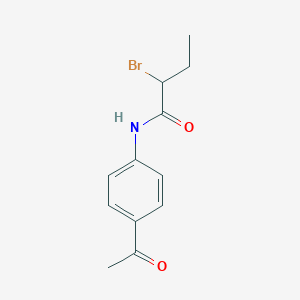

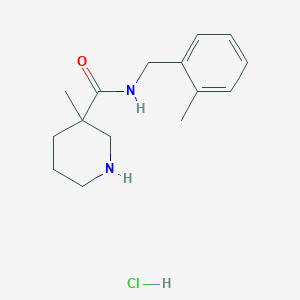
![3-(3-Isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392595.png)
![4-({[4-(Azepan-1-ylmethyl)piperidin-1-yl]carbonyl}-amino)benzoic acid hydrochloride](/img/structure/B1392598.png)

![Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1392600.png)
![4-Hydroxy-2'-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)sulfonyl]-4'-sulfobiphenyl-3-carboxylic acid](/img/structure/B1392601.png)
![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-benzimidazol-1-yl]ethyl}amine](/img/structure/B1392604.png)